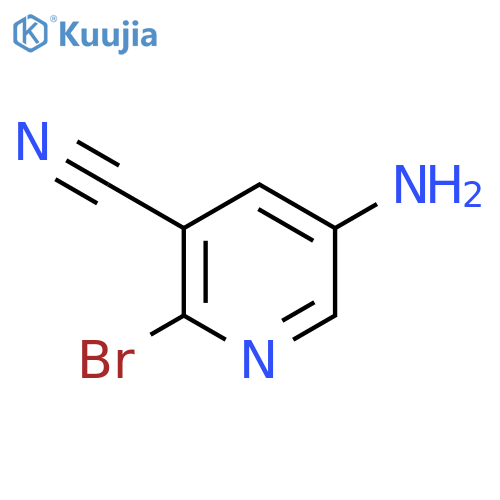Cas no 1706455-42-6 (5-Amino-2-bromonicotinonitrile)

1706455-42-6 structure
商品名:5-Amino-2-bromonicotinonitrile
CAS番号:1706455-42-6
MF:C6H4BrN3
メガワット:198.020059585571
CID:4803600
5-Amino-2-bromonicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Amino-2-bromonicotinonitrile
-
- インチ: 1S/C6H4BrN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2
- InChIKey: HDSHUJLPEZMDHJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)C=C(C=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 62.7
5-Amino-2-bromonicotinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016649-1g |
5-Amino-2-bromonicotinonitrile |
1706455-42-6 | 95% | 1g |
$3,097.65 | 2022-04-02 | |
| Chemenu | CM508384-1g |
5-Amino-2-bromonicotinonitrile |
1706455-42-6 | 97% | 1g |
$568 | 2022-06-12 | |
| Alichem | A029016649-250mg |
5-Amino-2-bromonicotinonitrile |
1706455-42-6 | 95% | 250mg |
$940.80 | 2022-04-02 |
5-Amino-2-bromonicotinonitrile 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
1706455-42-6 (5-Amino-2-bromonicotinonitrile) 関連製品
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
